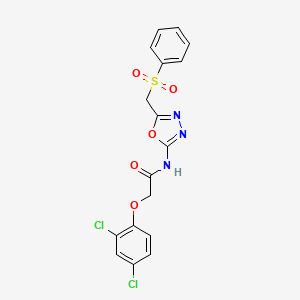
2-(2,4-Dichlorphenoxy)-N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13Cl2N3O5S and its molecular weight is 442.27. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Oxadiazole derivatives are known for their antimicrobial properties. The synthesis and evaluation of various oxadiazole compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A study synthesized multiple oxadiazole derivatives and tested their antibacterial effects. The results indicated that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .
| Compound | Activity Against | Reference |
|---|---|---|
| 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol | S. aureus | |
| 5-(3-chloro-4-fluorophenyl)-1,3,4-oxadiazol-2-thiol | E. coli |
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds containing the oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study:
Research on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines revealed that certain derivatives exhibited high percent growth inhibition (PGI) against cancer cell lines such as SNB-19 and OVCAR-8. Specifically, a compound showed a PGI of 86.61% against SNB-19 .
Anti-Diabetic Activity
Recent studies have also explored the anti-diabetic effects of oxadiazole derivatives. These compounds have been evaluated for their ability to lower glucose levels in various models.
Case Study:
In vivo studies using genetically modified diabetic models demonstrated that specific oxadiazole compounds significantly reduced glucose levels. Compounds such as 5d and 5f were particularly effective in lowering blood sugar levels in Drosophila melanogaster models .
Biologische Aktivität
The compound 2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of oxadiazole known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of appropriate amines with carboxylic acid derivatives. The specific compound can be synthesized through a multi-step process that includes the formation of the oxadiazole ring and subsequent substitution reactions to introduce the dichlorophenoxy and sulfonyl groups.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising cytotoxic effects against various cancer cell lines. In a study evaluating similar oxadiazole derivatives, compounds demonstrated IC50 values as low as 1.59μM against A549 human lung cancer cells .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4i | A549 | 1.59 |
| 4l | A549 | 1.80 |
| 4h | A549 | <0.14 |
| 4g | C6 (rat glioma) | 8.16 |
| 4h | C6 (rat glioma) | 13.04 |
The anticancer activity of oxadiazole derivatives is attributed to their ability to inhibit various enzymes and growth factors involved in cancer progression. These include:
- Telomerase
- Topoisomerase
- Histone deacetylases (HDAC)
- Poly(ADP-ribose) polymerase
Inhibition of these targets leads to apoptosis and reduced proliferation of cancer cells .
Other Biological Activities
Beyond anticancer properties, oxadiazole derivatives have shown potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to their ability to modulate neuroinflammatory responses and oxidative stress . Additionally, they have demonstrated antibacterial and antifungal activities, making them versatile candidates for drug development.
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer effects. The study found that modifications at the phenylsulfonyl position significantly enhanced cytotoxicity against various tumor cell lines while maintaining selectivity towards non-cancerous cells .
Eigenschaften
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O5S/c18-11-6-7-14(13(19)8-11)26-9-15(23)20-17-22-21-16(27-17)10-28(24,25)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANKIOALGMKBMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













